3,4-环己烯香豆素-β-D-半乳糖苷

描述

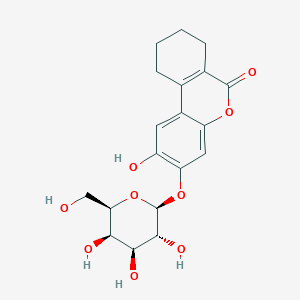

3,4-Cyclohexenoesculetin beta-D-galactopyranoside is a useful research compound. Its molecular formula is C19H22O9 and its molecular weight is 394.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Cyclohexenoesculetin beta-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Cyclohexenoesculetin beta-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物医学研究:抗炎和抗氧化特性

该化合物表现出显着的抗炎和抗氧化特性,使其成为治疗关节炎和氧化应激相关疾病等疾病的有前景的治疗选择 {svg_1}。它在调节炎症反应和中和自由基方面的强大作用,在开发新的治疗方法方面引起了极大的兴趣。

分子生物学:重组细菌克隆的选择

在分子生物学中,3,4-环己烯香豆素-β-D-半乳糖苷用作β-半乳糖苷酶的显色底物。 它有助于选择具有lac+表型的重组细菌菌落,作为传统X-Gal方法的替代方法 {svg_2}。这种应用对于基因克隆和基因工程实验至关重要。

微生物学:沙门氏菌属的隔离

该化合物被用作色谱试剂,用于选择性分离沙门氏菌属。 {svg_3}。这种应用对于公共卫生至关重要,因为它有助于检测和研究沙门氏菌,沙门氏菌是常见的食源性疾病病因。

生物化学:β-半乳糖苷酶测试的底物

它在β-半乳糖苷酶测试中用作底物,β-半乳糖苷酶测试是一种检测β-半乳糖苷酶活性方法 {svg_4}。这种酶在半乳糖苷的代谢中发挥作用,它的活性是各种生化分析中的关键指标。

药物开发:药物筛选

由于其生物活性,3,4-环己烯香豆素-β-D-半乳糖苷可用于药物筛选,以识别针对炎症途径或氧化应激机制的潜在候选药物 {svg_5}.

遗传研究:蓝白筛选

该化合物参与蓝白筛选,这是一种广泛用于识别成功重组DNA技术实验的技术。 它使研究人员能够轻松地区分已整合外源DNA的细菌菌落和未整合外源DNA的细菌菌落 {svg_6}.

分析化学:色谱分析

在分析化学中,它用于色谱分析,以分离化学物质。 这对于复杂混合物中化合物的纯化和鉴定至关重要 {svg_7}.

食品安全检测:病原体检测

3,4-环己烯香豆素-β-D-半乳糖苷: 也应用于食品安全检测,以检测沙门氏菌等病原体,确保食品产品的安全和质量 {svg_8}.

作用机制

Target of Action

The primary target of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

3,4-Cyclohexenoesculetin beta-D-galactopyranoside acts as a substrate for β-galactosidase . When cleaved by β-galactosidase, the resulting product will chelate ferric ion to create a black, insoluble precipitate . This interaction allows for easy differentiation between lac+ and lac- colonies in bacterial cultures .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway where β-galactosidase catalyzes its hydrolysis . The hydrolyzed product can regenerate phosphoenolpyruvate, indicating its potential involvement in the glycolysis pathway .

Result of Action

The hydrolysis of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside by β-galactosidase results in the formation of a black precipitate . In cloning applications, black colonies or plaques indicate the absence of a cloned DNA fragment, while the unstained colony or plaque denotes the presence of a cloned insert .

Action Environment

The action of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside is influenced by environmental factors such as the presence of ferric ions, which are required for color development . Additionally, the compound is stable for two weeks when stored at 4 °C in prepared medium .

生化分析

Biochemical Properties

3,4-Cyclohexenoesculetin beta-D-galactopyranoside plays a crucial role in biochemical reactions involving beta-galactosidase. When cleaved by beta-galactosidase, it produces a black, insoluble precipitate due to the chelation of ferric ions. This reaction allows for the easy differentiation between lac+ and lac- colonies. The compound interacts specifically with beta-galactosidase, an enzyme that hydrolyzes the glycosidic bond in beta-galactosides, releasing the chromogenic product .

Cellular Effects

The effects of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside on cellular processes are primarily observed in bacterial cells used in cloning experiments. The compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism directly. Instead, its primary role is to serve as a reporter for the presence of beta-galactosidase activity, which indirectly indicates the expression of genes linked to the lac operon .

Molecular Mechanism

At the molecular level, 3,4-Cyclohexenoesculetin beta-D-galactopyranoside functions by being hydrolyzed by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing the aglycone portion of the molecule. This aglycone then reacts with ferric ions to form a black precipitate. This mechanism is highly specific to beta-galactosidase, making it an effective tool for detecting the enzyme’s activity in various molecular biology applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and effectiveness of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside can vary over time. The compound is stable at room temperature and can be autoclaved without losing its activity. Once in solution, it should be used within a specific timeframe to ensure accurate results. Long-term studies have shown that the compound remains effective for up to two weeks when stored at 4°C .

Dosage Effects in Animal Models

There is limited information on the dosage effects of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside in animal models, as its primary use is in bacterial systems for molecular biology applications. It is essential to use the compound at appropriate concentrations to avoid any potential toxic effects. High doses may lead to non-specific interactions and false-positive results .

Metabolic Pathways

3,4-Cyclohexenoesculetin beta-D-galactopyranoside is not significantly metabolized by bacterial cells. Its primary interaction is with beta-galactosidase, which hydrolyzes the compound to release the chromogenic product. This reaction does not involve any complex metabolic pathways or cofactors .

Transport and Distribution

Within bacterial cells, 3,4-Cyclohexenoesculetin beta-D-galactopyranoside is transported and distributed primarily in the cytoplasm, where beta-galactosidase is located. The compound does not require any specific transporters or binding proteins for its activity. Its distribution is uniform within the cell, ensuring consistent results in chromogenic assays .

Subcellular Localization

The subcellular localization of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside is predominantly in the cytoplasm of bacterial cells. This localization is due to the presence of beta-galactosidase in the cytoplasm, where the compound is hydrolyzed to produce the chromogenic product. There are no specific targeting signals or post-translational modifications associated with this compound .

属性

IUPAC Name |

2-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c20-7-14-15(22)16(23)17(24)19(28-14)27-13-6-12-10(5-11(13)21)8-3-1-2-4-9(8)18(25)26-12/h5-6,14-17,19-24H,1-4,7H2/t14-,15+,16+,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJJDRXZHJRVGA-DIKXUDHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182805-65-8 | |

| Record name | 182805-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-Cyclohexenoesculetin beta-D-galactopyranoside (S-Gal) work as a selection marker for cloned DNA inserts?

A1: S-Gal functions as a chromogenic substrate for the enzyme β-galactosidase. In cloning procedures, the presence or absence of a DNA insert within a vector containing the lacZ gene (encoding β-galactosidase) can be determined using S-Gal. Here's how it works:

Q2: What are the advantages of using S-Gal compared to X-gal in cloning procedures?

A2: S-Gal offers several advantages over X-gal (5-bromo-4-chloro-3-indolyl-beta-D-galactoside), another commonly used β-galactosidase substrate:

- Autoclavability: S-Gal is autoclavable and microwavable, allowing for direct addition to the growth medium before sterilization. [] This eliminates the need for hazardous solvents like dimethylformamide required for X-gal.

- Ease of Use: S-Gal's dry-blend compatibility simplifies media preparation. []

- Faster and Enhanced Detection: Black S-Gal-stained colonies are easier to distinguish from unstained colonies earlier compared to X-gal. This is further enhanced by a 25% improvement in signal detection over background noise with S-Gal. []

- Improved Suitability for Automation: The distinct color change and earlier detection make S-Gal more compatible with automated colony or plaque analysis systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[3-(2,5-dimethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B1181724.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181727.png)

![4-[3-(4-Ethoxyanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181732.png)

![3-[3-(4-Fluoroanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181735.png)